molecular formula C24H27BiO3 B122222 Tris(4-ethoxyphenyl)bismuth CAS No. 90591-48-3

Tris(4-ethoxyphenyl)bismuth

Cat. No. B122222
CAS RN: 90591-48-3
M. Wt: 572.4 g/mol
InChI Key: PBBDAZHUSYNCOV-UHFFFAOYSA-N
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Description

Tris(4-ethoxyphenyl)bismuthine, also known as Tris(4-ethoxyphenyl)bismuth, is a chemical compound with the molecular formula C24H27BiO3 . It is used as a catalyst for olefin polymerization .


Molecular Structure Analysis

The molecular structure of Tris(4-ethoxyphenyl)bismuthine consists of three 4-ethoxyphenyl groups attached to a central bismuth atom . The molecular weight is 572.45 g/mol . The InChI string representation of its structure is InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; .


Physical And Chemical Properties Analysis

Tris(4-ethoxyphenyl)bismuthine is a solid substance . It has a molecular weight of 572.45 g/mol . It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume that are not specified in the available resources .

Scientific Research Applications

Solar Energy Applications

Tris(4-ethoxyphenyl)bismuthine is one of numerous organo-metallic compounds sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility such as recent solar energy applications . This suggests that it could be used in the manufacture of solar panels or other solar energy technologies.

Water Treatment Applications

In addition to solar energy applications, Tris(4-ethoxyphenyl)bismuthine is also used in water treatment applications . While the exact nature of these applications isn’t specified, it could potentially be used in processes such as water purification or wastewater treatment.

Fine Organic Synthesis

Since the discovery in 1975 of the possibility of using organic compounds of bismuth in fine organic synthesis , the number of publications devoted to the development of the synthesis methods and studying the reactivity and structural features of the organic bismuth derivatives has significantly been increased . This suggests that Tris(4-ethoxyphenyl)bismuth could be used in the synthesis of other organic compounds.

Synthesis of Bismuth Compounds with Polydentate Aryl Ligands

The synthesis of bismuth compounds with polydentate aryl ligands is another area where Tris(4-ethoxyphenyl)bismuth could potentially be used . These compounds could have a variety of applications, including use in catalysis or materials science.

Synthesis of Arylbismuth (V) Derivatives

Arylbismuth (V) derivatives can be synthesized from aryl derivatives . Given that Tris(4-ethoxyphenyl)bismuth is an aryl derivative, it could potentially be used in the synthesis of these compounds.

Safety and Handling

While not a direct application, it’s worth noting that the safety data sheet for Tris(4-ethoxyphenyl)bismuth recommends using dry chemical, carbon dioxide or alcohol-resistant foam in case of a fire . This information could be useful for those handling or storing the compound.

Safety and Hazards

Tris(4-ethoxyphenyl)bismuthine should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The future directions of Tris(4-ethoxyphenyl)bismuthine research are not specified in the available resources. Given its use as a catalyst for olefin polymerization , future research could explore its potential in other types of polymerization reactions or in other chemical processes. Further studies could also aim to better understand its mechanism of action and to optimize its synthesis process.

properties

IUPAC Name

tris(4-ethoxyphenyl)bismuthane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H9O.Bi/c3*1-2-9-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBDAZHUSYNCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)[Bi](C2=CC=C(C=C2)OCC)C3=CC=C(C=C3)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533222
Record name Tris(4-ethoxyphenyl)bismuthane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(4-ethoxyphenyl)bismuthane

CAS RN

90591-48-3
Record name Tris(4-ethoxyphenyl)bismuthane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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